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Compound of Interest |

2-(2-
Compound Name: Morpholinoethoxy)benzaldehyde
oxalate
CAS No.: 1185413-44-8
Cat. No.: B3088603

Executive Summary: The Morpholine Advantage

In modern drug discovery, morpholine-containing aromatic aldehydes (e.g., 4-
morpholinobenzaldehyde) act as "lynchpin intermediates.” While the aldehyde moiety itself
provides chemical reactivity for derivatization, the morpholine ring is a privileged
pharmacophore.

Unlike simple aromatic rings, the morpholine moiety introduces a specific pKa (~8.3) that
allows for lysosomal trapping in cancer cells and improved water solubility without sacrificing
membrane permeability. This guide details the synthesis, bioactivity, and mechanistic validation
of these scaffolds, moving beyond basic chemistry into application-ready protocols for drug
development.

Structural Rationale & Cheminformatics

The inclusion of a morpholine ring onto an aromatic aldehyde confers three distinct
pharmacological advantages:
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Feature

Mechanism

Impact on Drug Design

Metabolic Stability

The ether oxygen in the ring
reduces susceptibility to
oxidative metabolism

compared to piperidine.

Prolonged half-life (

) in vivo.

Solubility Profile

The amine nitrogen (pKa ~8.3)
is protonated at physiological
pH.

Enhanced aqueous solubility;
reduced need for harsh
solvents (e.g., DMSO) in

formulation.

H-Bond Potential

The oxygen atom acts as a

hydrogen bond acceptor.

Increases affinity for kinase
hinge regions (e.g.,
PI3K/mTOR) and enzyme

active sites.

Synthetic Protocols

To access the core scaffold, 4-morpholinobenzaldehyde, researchers typically employ the

Vilsmeier-Haack reaction.[1] This method is superior to Nucleophilic Aromatic Substitution (

) for electron-rich substrates due to higher regioselectivity.

Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 4-morpholinobenzaldehyde from 4-phenylmorpholine.

Reagents:

) (1.2 eq)

4-Phenylmorpholine (1.0 eq)

Phosphorus Oxychloride (

Dichloromethane (DCM) (Extraction)

Dimethylformamide (DMF) (3.0 eq - acts as solvent and reagent)

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10478505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Workflow:
e Reagent Formation: In a flame-dried round-bottom flask under

atmosphere, cool DMF to 0°C. Add

dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition of
the Vilsmeier reagent (chloroiminium ion).

o Addition: Dissolve 4-phenylmorpholine in minimal DMF and add dropwise to the Vilsmeier
reagent at 0°C.

o Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 70-80°C for 4
hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

o Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer
pH ~5-6). Stir for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

o Workup: Extract with DCM (

mL). Wash organic layer with saturated

and brine. Dry over anhydrous

 Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Synthetic Pathway
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Caption: Vilsmeier-Haack formylation pathway converting phenylmorpholine to the active
aldehyde scaffold.

Bioactivity Profiles & Mechanisms

The aldehyde is rarely the endpoint; it is the precursor to Schiff bases, Chalcones, and
Hydrazones. These derivatives exhibit potent bioactivity.

A. Anticancer Activity (Kinase & Tubulin Targeting)

Morpholine-containing chalcones (derived from the aldehyde via Claisen-Schmidt
condensation) are potent inhibitors of breast (MCF-7, MDA-MB-231) and colon cancer lines.

e Mechanism:

o Mitochondrial Disruption: The compounds induce Reactive Oxygen Species (ROS)
generation, leading to loss of mitochondrial membrane potential (

).

o Apoptosis: Triggers the intrinsic apoptotic pathway (Caspase-3/9 activation).

o Cell Cycle Arrest: Blocks transition at G1/S or G2/M phases depending on the linker
structure.

B. Tyrosinase Inhibition (Melanogenesis Control)

Morpholine-substituted cinnamoyl amides are competitive inhibitors of mushroom tyrosinase,
outperforming Kojic Acid (standard control).

e Mechanism: The morpholine nitrogen and the carbonyl oxygen of the amide/aldehyde
chelate the Binuclear Copper Active Site of tyrosinase, preventing the oxidation of L-DOPA to
Dopachrome.

C. Antimicrobial Activity

Schiff bases derived from 4-morpholinobenzaldehyde show significant efficacy against S.
aureus (Gram-positive) and P. aeruginosa (Gram-negative).
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e Mechanism: The lipophilic morpholine tail facilitates penetration through the bacterial lipid
bilayer, while the azomethine linkage (-C=N-) interferes with cell wall synthesis and DNA

gyrase activity.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of morpholine derivatives in
cancer cells.
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Caption: Dual-mechanism of morpholine derivatives inducing apoptosis via mitochondrial stress

and mitotic arrest.

Experimental Validation Protocols
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To validate the bioactivity of synthesized morpholine aldehydes/derivatives, use the following
standardized assays.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine

values against cancer cell lines.

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h.

o Treatment: Dissolve morpholine derivative in DMSO (stock). Dilute with media to
concentrations (0.1 - 100

). Add to wells (Final DMSO < 0.1%).

¢ Incubation: Incubate for 48 hours at 37°C, 5%

o MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

e Solubilization: Remove media. Add

DMSO to dissolve purple formazan crystals.

» Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: Tyrosinase Inhibition Assay

Objective: Measure inhibition of L-DOPA oxidation.[2]
» Buffer: Phosphate buffer (pH 6.8).
e Enzyme: Mushroom Tyrosinase (46 units/mL).

e Substrate: L-DOPA (0.5 mM).
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e Reaction: Mix Buffer + Enzyme + Test Compound. Incubate 10 min at 25°C.

e Initiation: Add L-DOPA. Monitor absorbance at 475 nm (formation of Dopachrome) for 10
minutes.

e Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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